N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728711
InChI: InChI=1S/C12H15N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h4-9,14H,3H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17728711

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-(3-ethylphenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-3-10-5-4-6-11(7-10)14-12-8-13-15(2)9-12/h4-9,14H,3H2,1-2H3
Standard InChI Key VZFDUGACZTYQJH-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC=C1)NC2=CN(N=C2)C

Introduction

Chemical Identity and Structural Features

N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of heterocyclic compounds renowned for their diverse biological and chemical functionalities. The compound’s structure comprises a pyrazole core (positions 1–5) with a methyl group at position 1 and a 3-ethylphenyl substituent linked via an amine group at position 4. Key identifiers include:

PropertyValue
IUPAC NameN-(3-ethylphenyl)-1-methylpyrazol-4-amine
Molecular FormulaC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}
Molecular Weight201.27 g/mol
Canonical SMILESCCC1=CC(=CC=C1)NC2=CN(N=C2)C
InChI KeyVZFDUGACZTYQJH-UHFFFAOYSA-N
PubChem CID125450428

The ethyl group at the phenyl ring’s meta position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding, which is critical for biological activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine typically follows a two-step protocol:

  • Formation of the Pyrazole Core:
    Reacting 3-ethylphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4) induces cyclization. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the pyrazole ring.

  • Purification and Isolation:
    The crude product is purified via recrystallization or column chromatography. Yields typically range from 60–75%, depending on reaction optimization.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Key parameters include:

  • Temperature: 80–100°C to accelerate cyclization.

  • Catalyst Loading: 5–10 mol% acid catalyst.

  • Residence Time: 20–30 minutes in flow systems.

Comparative studies on positional isomers (e.g., para-substituted analogs) reveal that meta-substitution, as in N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine, reduces steric hindrance during synthesis, favoring higher yields.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under prolonged exposure to UV light or strong oxidizing agents, necessitating storage in amber containers at 2–8°C.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):
    δ 7.45 (s, 1H, pyrazole-H), 7.20–7.10 (m, 4H, aryl-H), 3.85 (s, 3H, N-CH3_3), 2.65 (q, 2H, CH2_2), 1.25 (t, 3H, CH3_3).

  • IR (KBr):
    3270 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N stretch), 1510 cm1^{-1} (aromatic C=C).

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its amine and pyrazole groups enable functionalization at multiple sites, facilitating structure-activity relationship (SAR) studies.

Antioxidant Activity

Pyrazoles act as free radical scavengers, with electron-donating groups (e.g., methyl) enhancing redox potential. Molecular docking predicts that N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine binds to reactive oxygen species (ROS)-generating enzymes, though experimental validation is pending.

Research Gaps and Future Directions

Despite its synthetic accessibility, N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine remains understudied. Critical research priorities include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: High-throughput screening against disease-relevant protein targets.

  • Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.

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